Cas no 2228488-53-5 (1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid)

1-(2,5-Dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid is a specialized organic compound featuring a furan-substituted cyclohexane carboxylic acid structure. Its key structural components—a 2,5-dimethylfuran moiety and a 4-oxocyclohexane carboxylic acid group—impart unique reactivity and potential utility in synthetic chemistry and pharmaceutical intermediates. The presence of both ketone and carboxylic acid functionalities offers versatility for further derivatization, while the furan ring may contribute to enhanced electronic properties. This compound is of interest for applications in fine chemical synthesis, where its distinct scaffold could serve as a building block for complex molecules. Its stability and functional group compatibility make it a valuable candidate for research and development purposes.
1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid structure
2228488-53-5 structure
Product name:1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid
CAS No:2228488-53-5
MF:C13H16O4
Molecular Weight:236.263744354248
CID:6042644
PubChem ID:165861053

1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid
    • 2228488-53-5
    • EN300-1738288
    • インチ: 1S/C13H16O4/c1-8-7-11(9(2)17-8)13(12(15)16)5-3-10(14)4-6-13/h7H,3-6H2,1-2H3,(H,15,16)
    • InChIKey: SQDUNNUHQYUIEP-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC(=C1C)C1(C(=O)O)CCC(CC1)=O

計算された属性

  • 精确分子量: 236.10485899g/mol
  • 同位素质量: 236.10485899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 326
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 67.5Ų

1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1738288-1.0g
1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid
2228488-53-5
1g
$1801.0 2023-05-26
Enamine
EN300-1738288-0.05g
1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid
2228488-53-5
0.05g
$1513.0 2023-09-20
Enamine
EN300-1738288-0.1g
1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid
2228488-53-5
0.1g
$1585.0 2023-09-20
Enamine
EN300-1738288-0.25g
1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid
2228488-53-5
0.25g
$1657.0 2023-09-20
Enamine
EN300-1738288-0.5g
1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid
2228488-53-5
0.5g
$1728.0 2023-09-20
Enamine
EN300-1738288-5g
1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid
2228488-53-5
5g
$5221.0 2023-09-20
Enamine
EN300-1738288-10.0g
1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid
2228488-53-5
10g
$7742.0 2023-05-26
Enamine
EN300-1738288-5.0g
1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid
2228488-53-5
5g
$5221.0 2023-05-26
Enamine
EN300-1738288-2.5g
1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid
2228488-53-5
2.5g
$3530.0 2023-09-20
Enamine
EN300-1738288-10g
1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid
2228488-53-5
10g
$7742.0 2023-09-20

1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid 関連文献

1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acidに関する追加情報

Introduction to 1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid (CAS No. 2228488-53-5) and Its Emerging Applications in Chemical Biology

The compound 1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid (CAS No. 2228488-53-5) represents a fascinating intersection of heterocyclic chemistry and pharmacological innovation. As a derivative of furan and cyclohexanone, this molecule exhibits structural features that make it particularly intriguing for researchers exploring novel bioactive scaffolds. The presence of both aromatic and saturated rings, coupled with functional groups such as the carboxylic acid moiety and the dimethylfuran substituent, endows it with unique electronic and steric properties that are being leveraged in contemporary drug discovery efforts.

In recent years, the pharmaceutical industry has witnessed a surge in interest toward heterocyclic compounds due to their prevalence in natural products and their demonstrated biological activity. Among these, furan derivatives have garnered attention for their role as privileged structures in medicinal chemistry. The specific arrangement of substituents in 1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid not only contributes to its molecular rigidity but also provides opportunities for selective interactions with biological targets. This balance between structural stability and functional diversity has positioned it as a promising candidate for further exploration.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The carboxylic acid group at the cyclohexane ring offers opportunities for further derivatization, enabling the synthesis of amides, esters, or even peptidomimetics—structures that are frequently encountered in modern therapeutic agents. Meanwhile, the dimethylfuran moiety introduces lipophilicity and electronic modulation, which can be critical for optimizing pharmacokinetic profiles. Such features are particularly valuable in the quest to develop orally bioavailable drugs with enhanced target engagement.

Recent advancements in computational chemistry have further illuminated the potential of 1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid. Molecular modeling studies suggest that its scaffold can effectively interact with protein binding pockets, particularly those involved in enzyme inhibition or receptor modulation. For instance, preliminary docking simulations have indicated favorable binding affinities with enzymes implicated in metabolic pathways relevant to inflammation and neurodegeneration. These findings align with broader trends in drug discovery, where structure-based design is increasingly complemented by virtual screening techniques to accelerate hit identification.

The synthesis of this compound also highlights modern methodologies that enhance both efficiency and scalability. Catalytic approaches have been employed to construct the key cyclohexeneone core, leveraging transition-metal-catalyzed reactions that minimize byproduct formation. Furthermore, the introduction of the dimethylfuran substituent has been achieved through streamlined coupling reactions, demonstrating how contemporary synthetic strategies can streamline access to complex heterocycles. Such improvements are essential for transitioning promising candidates from academic research into viable drug candidates.

Beyond its synthetic appeal, 1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid has garnered interest for its potential applications in chemical biology. Its structural motif is reminiscent of natural products known for their immunomodulatory effects, prompting investigations into its capacity to modulate immune cell signaling pathways. Early experiments have revealed modest anti-inflammatory properties when tested in cellular models, suggesting that further optimization could yield compounds with therapeutic relevance. This aligns with current efforts to develop immunotherapeutics that harness small-molecule modulators without excessive systemic toxicity.

The compound’s dual functionality—aromaticity from the furan ring and acidity from the carboxylate group—also makes it an attractive scaffold for probing mechanistic questions in biochemical systems. Researchers are exploring how these features influence interactions with enzymes such as cytochrome P450 monooxygenases or esterases, which play critical roles in drug metabolism. Understanding these interactions could provide insights into how best to design derivatives with improved metabolic stability—a key concern in drug development.

As interest in sustainable chemistry grows within the pharmaceutical industry, compounds like 1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid offer an example of how traditional heterocyclic motifs can be repurposed for modern needs. The furan scaffold is abundant in renewable resources derived from biomass processing, while the cyclohexane ring provides a stable backbone suitable for further functionalization without excessive environmental burden. This synergy between classical organic chemistry and green chemistry principles underscores its relevance not only as a synthetic intermediate but also as part of a broader effort toward sustainable drug discovery.

In conclusion,1-(2,5-dimethylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid (CAS No. 2228488-53-5) exemplifies how structural complexity derived from heterocyclic chemistry can yield molecules with significant therapeutic potential. Its unique combination of functional groups enables diverse applications—from serving as a scaffold for drug development to acting as a probe for biochemical mechanisms—and its synthesis reflects contemporary advancements that enhance both efficiency and sustainability. As research continues to uncover new applications for this compound,dimethylfuran derivatives like this one will likely remain at the forefront of medicinal chemistry innovation.

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